1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-amino-3-(4-methylpyrazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-13-14(7-8)9-3-2-4-11(12,5-9)10(15)16/h6-7,9H,2-5,12H2,1H3,(H,15,16) |
InChI Key |
GSAZPZSAMAJBOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2CCCC(C2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Intermediates
The pyrazole moiety, particularly the 4-methyl-1H-pyrazol-1-yl group, is typically prepared via a Knorr-type [3 + 2] cyclization reaction. This involves the condensation of 4-aryl-2,4-diketoesters with arylhydrazines in acidic media (e.g., acetic acid) under reflux conditions.
-
- Reagents: 4-aryl-2,4-diketoesters and arylhydrazines.
- Solvent: Acetic acid.
- Temperature: Reflux (~118 °C).
- Time: Approximately 4 hours.
-
- The resulting pyrazole esters are hydrolyzed using lithium hydroxide (LiOH) in dioxane at room temperature over 16 hours to yield the corresponding pyrazole carboxylic acids.
This method was refined by Labeeuw and later improved by Jiang et al. and Baxendale et al., providing higher yields and purity of pyrazole intermediates essential for further coupling reactions.
Coupling with Amino Acid Esters
The key step in forming the target compound is the amide bond formation between the pyrazole carboxylic acid and an amino acid ester derivative of cyclohexane.
-
- O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) or PyBOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate).
- Base: Triethylamine or N,N-diisopropylethylamine (DIPEA).
-
- The pyrazole carboxylic acid and amino acid ester are dissolved in an appropriate solvent (e.g., DMF or dichloromethane).
- Coupling reagents and base are added at room temperature.
- Reaction times vary from 1 to 16 hours depending on conditions.
Hydrolysis to Final Acid
After coupling, the ester intermediate is hydrolyzed to the free carboxylic acid under basic or acidic conditions:
-
- LiOH in dioxane or THF/methanol/water mixtures.
- Temperature: Room temperature to 60 °C.
- Time: 16 hours typically.
-
- Trifluoroacetic acid (TFA) in dichloromethane.
- Shorter reaction times but harsher conditions.
Hydrolysis yields the final 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid with retention of stereochemistry.
Detailed Synthetic Scheme Summary
| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | 4-aryl-2,4-diketoester + arylhydrazine, HOAc, reflux 4 h | Pyrazole ester intermediate |
| 2 | Ester hydrolysis | LiOH, dioxane, RT, 16 h | Pyrazole carboxylic acid |
| 3 | Amide coupling | Pyrazole acid + amino acid ester, HBTU or PyBOP, base, RT, 1–16 h | Amide ester intermediate (diastereomeric mix) |
| 4 | Ester hydrolysis to acid | LiOH or TFA, appropriate solvent, RT to 60 °C, 16 h | Final target acid compound |
| 5 | Diastereomer separation (if needed) | Chiral SFC chromatography (e.g., ChiralPak AD-H or IC-H columns) | Pure stereoisomers isolated |
Research Outcomes and Analytical Data
-
- Pyrazole intermediates: 45–84% depending on substituents and conditions.
- Coupling steps: Typically 40–80% yields.
- Final hydrolysis: Quantitative to near-quantitative.
-
- NMR (1H, 13C) confirms structure and substitution.
- Mass spectrometry (ES+) matches expected molecular weights.
- Optical rotation and chiral chromatography confirm stereochemical integrity.
Summary and Professional Insights
The synthesis of 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a multi-step process combining classical pyrazole ring formation with modern peptide coupling techniques. The process benefits from:
- Improved pyrazole synthesis protocols ensuring high purity intermediates.
- Use of coupling reagents like HBTU and PyBOP that minimize racemization.
- Careful choice of amino acid ester protecting groups (tert-butyl preferred).
- Advanced chromatographic methods for stereoisomer purification.
This methodology is supported by multiple peer-reviewed studies and patents, ensuring reliability and reproducibility for research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with biological molecules, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of cyclohexane-carboxylic acid derivatives with heterocyclic substituents. Below is a detailed comparison with structurally similar compounds:
Table 1: Comparative Analysis of Structural Features and Properties
Key Structural and Functional Differences
Pyrazole vs. Imidazole Substituents: The 4-methylpyrazole group in the target compound provides a less basic heterocycle compared to imidazole analogs (e.g., 1-amino-3-(1H-imidazol-1-yl)...), which may influence solubility and hydrogen-bonding capabilities . Imidazole derivatives often exhibit stronger coordination with metal ions due to their higher basicity, whereas pyrazole-containing compounds are more commonly used in agrochemicals .
Backbone Rigidity :
- Cyclohexane-based compounds (e.g., target compound, sulfonamide derivative ) offer conformational flexibility, while cyclopenta-pyrazole systems (e.g., CAS: 926261-82-7 ) introduce steric constraints that may affect binding interactions.
Biological Activity
1-Amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique structural features, including an amino group, a carboxylic acid group, and a pyrazole moiety. This combination of functional groups suggests potential biological activities, which have been the subject of various studies.
- Molecular Formula : C11H17N3O2
- Molecular Weight : 223.27 g/mol
- CAS Number : 2137481-44-6
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. For instance, studies involving binding affinity assays are crucial for elucidating its mechanism of action. Techniques like surface plasmon resonance and isothermal titration calorimetry can quantify these interactions, providing insights into the compound's potential therapeutic uses.
Inhibition Studies
Several studies have evaluated the inhibitory effects of 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid on various biological pathways. For example:
- FABP4 Inhibition : Research shows that certain derivatives exhibit potent inhibition of fatty acid-binding protein 4 (FABP4), which plays a role in metabolic diseases. The IC50 values for these compounds were reported, indicating their effectiveness compared to established ligands .
Structure-Activity Relationship (SAR)
The compound's structure suggests that modifications to the pyrazole ring or cyclohexane structure could significantly impact its biological activity. For instance, methyl substitutions in the pyrazole ring may alter binding affinities and pharmacokinetic properties, which are essential for optimizing therapeutic efficacy .
Case Study 1: FABP4 Inhibition
A study published in MDPI evaluated a series of compounds structurally related to 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid for their ability to inhibit FABP4. The most effective compound demonstrated an IC50 value lower than that of arachidonic acid, a known FABP4 ligand, highlighting its potential as a therapeutic agent in metabolic disorders .
| Compound Name | IC50 (µM) | Remarks |
|---|---|---|
| Arachidonic Acid | 3.42 | Established ligand |
| Compound from Study | 2.97 | Potent FABP4 inhibitor |
Case Study 2: Binding Affinity Assays
In another study focusing on receptor interactions, 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid was tested for its binding affinity to specific receptors involved in inflammatory pathways. Results indicated significant binding, suggesting its role in modulating inflammatory responses .
Q & A
Q. What are the common synthetic strategies for preparing amino-pyrazole-carboxylic acid derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Amino-pyrazole-carboxylic acid derivatives are typically synthesized via cyclocondensation of hydrazines with β-keto esters or via functionalization of pre-formed pyrazole rings. For example, the synthesis of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid involves multi-step reactions starting from hydrazine derivatives and carbonyl compounds under controlled pH and temperature . Key factors include:
- Catalysts : Use of acid/base catalysts (e.g., acetic acid or NaOH) to optimize cyclization.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Reactions often proceed at 60–100°C to achieve high yields (70–90%) while avoiding decomposition.
- Reference : Similar protocols for pyrazole-3-carboxylic acid derivatives emphasize the role of substituents (e.g., allyl or benzyl groups) in directing regioselectivity .
Q. How is the molecular structure of amino-pyrazole-carboxylic acid derivatives characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation involves:
- NMR Spectroscopy : H and C NMR identify substituents on the pyrazole ring (e.g., amino protons resonate at δ 5–6 ppm, carboxylic acid protons at δ 10–12 ppm).
- X-ray Crystallography : Determines spatial arrangement and hydrogen-bonding networks. For 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid , intermolecular hydrogen bonds between the amino and carboxylic acid groups stabilize the crystal lattice, with bond lengths of 2.8–3.0 Å .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks for CHNO at m/z 180.0772).
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in NMR or X-ray crystallography data when analyzing amino-pyrazole-carboxylic acid derivatives?
- Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation strategies include:
- Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., pyrazole ring proton shifts at low temperatures).
- DFT Calculations : Compare experimental and computed H NMR chemical shifts to validate assignments.
- Crystallographic Refinement : For X-ray data, use software like SHELX to model disorder or hydrogen-bonding ambiguities. In 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid , hydrogen bonds were resolved by analyzing O–H···N interactions in the asymmetric unit .
Q. How do substituents on the pyrazole ring (e.g., fluorine, methyl groups) affect the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Substituents modulate lipophilicity, electronic effects, and binding affinity:
- Fluorine : In 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , fluorine enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation .
- Methyl Groups : A 4-methyl substituent on the pyrazole ring (as in the target compound) increases steric bulk, potentially improving selectivity for enzyme active sites.
- Amino Groups : The amino moiety facilitates hydrogen bonding with biological targets (e.g., kinases or GPCRs), as seen in pyrazole-based kinase inhibitors .
- Experimental Validation : LogP measurements and in vitro assays (e.g., enzymatic inhibition) quantify these effects.
Q. What are the key safety considerations when handling pyrazole-carboxylic acid derivatives in laboratory settings?
- Methodological Answer : Safety protocols derived from pyrazole safety data sheets include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the carboxylic acid group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
